molecular formula GeTe B088831 锗碲 CAS No. 12025-39-7

锗碲

货号 B088831
CAS 编号: 12025-39-7
分子量: 200.2 g/mol
InChI 键: JBQYATWDVHIOAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Germanium telluride (GeTe) is a chemical compound of germanium and tellurium . It is a component of chalcogenide glasses and exhibits semimetallic conduction and ferroelectric behavior . It exists in three major crystalline forms: room-temperature α (rhombohedral) and γ (orthorhombic) structures, and high-temperature β (cubic, rocksalt-type) phase . Doped germanium telluride is a low-temperature superconductor .


Synthesis Analysis

GeTe can be synthesized through various methods. One approach involves the disproportionation reaction of metastable Ge(I)X solutions to prepare halide-terminated colloidal Ge nanoparticles . Another method is the vapor–liquid–solid (VLS) growth method . The synthesis of GeTe nanoparticles can also be achieved through a colloidal approach .


Molecular Structure Analysis

GeTe has a rhombohedral crystal structure . It is known to exhibit four different structural states: three at room temperature (one amorphous and two crystalline, α and γ) and one at high temperature (crystalline, β) .


Chemical Reactions Analysis

GeTe can transform between amorphous and crystalline states . The crystalline state has a low resistivity (semiconducting at room temperature) and the amorphous state has a high resistivity . The difference in resistivity can be up to six orders of magnitude depending on the film quality, GeTe compositions, and nucleation site formation .


Physical And Chemical Properties Analysis

GeTe is a phase-change material (PCM) from the chalcogenide family . It undergoes a reversible transition between amorphous and crystalline phase when subjected to optical or electrical pulse . The fast structural reversibility makes GeTe an ideal material for data storage devices . GeTe is one of the best candidates for non-volatile memory technologies because of its high speed, low power consumption, scalability, data retention, and storage capacity .

科学研究应用

1. Phase-Change Materials (PCMs) for Non-Volatile Memory (NVM) Technologies

  • Application Summary: GeTe is used in PCMs for NVM technologies due to its high write and read speeds, reversible phase transition, high degree of scalability, low power consumption, good data retention, and multi-level storage capability .
  • Methods of Application: The change in the state of GeTe is driven by thermal excitation, usually via an electrical or optical pulse . The significant difference between these states in electrical and optical properties upon the reversible switching allows storing the rewritable digital bit information .
  • Results or Outcomes: The most ubiquitous phase change material, GeSbTe (germanium-antimony-tellurium or GST), is a ternary compound consisting of germanium, antimony, and tellurium that is capable of reversibly switching at high speeds between its amorphous and crystalline states in response to thermal excitation .

2. Spintronic Devices

  • Application Summary: Due to the so-called Rashba effect, the ferroelectricity of GeTe can also be used to switch electron spins within each domain . This makes GeTe an interesting material for spintronic devices, which allow data processing with significantly less energy input .
  • Methods of Application: The Rashba effect is used to switch electron spins within each domain .
  • Results or Outcomes: The use of GeTe in spintronic devices allows for data processing with significantly less energy input .

3. Radio Frequency (RF) Switching

  • Application Summary: The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes, making GeTe a promising candidate in applications like radio frequency (RF) switching .
  • Methods of Application: The transition requires specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down .
  • Results or Outcomes: Research on mechanisms that relate the phase transition and RF switching is underway, with promising future in optimization for telecommunication applications .

4. Active Photonics

  • Application Summary: Colloidal GeTe maintains the same general phase behavior as bulk GeTe while allowing for more flexible and accessible fabrication . Therefore, nanoparticle-based GeTe films show great potential for applications such as in active photonics .
  • Methods of Application: The application involves the use of colloidal GeTe, which maintains the same general phase behavior as bulk GeTe, allowing for more flexible and accessible fabrication .
  • Results or Outcomes: Nanoparticle-based GeTe films show great potential for applications such as in active photonics .

5. Direct Current (DC) Switching

  • Application Summary: The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes, making GeTe a promising candidate in applications like direct current (DC) switching .
  • Methods of Application: The transition requires specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down .
  • Results or Outcomes: Research on mechanisms that relate the phase transition and DC switching is underway, with promising future in optimization for various applications .

6. Low-Temperature Superconductor

  • Application Summary: Doped germanium telluride is a low-temperature superconductor .
  • Methods of Application: The application involves doping germanium telluride to achieve superconductivity at low temperatures .
  • Results or Outcomes: The use of doped GeTe as a low-temperature superconductor has been investigated since the middle of the last century .

安全和危害

GeTe is harmful if swallowed . It may cause damage to organs (Kidney) through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It is suspected of damaging fertility or the unborn child .

未来方向

GeTe-based compounds have drawn attention as one of the most promising thermoelectrics for mid-to-high-temperature applications such as heat recovery from automotive exhaust emissions and radioisotope thermoelectric generators . The thermoelectric performance of GeTe-based materials can be improved by general methods such as band engineering and phonon engineering . Further progress has been made to optimize thermoelectric performance using targeted strategies that take advantage of the structural properties of GeTe .

属性

IUPAC Name

tellanylidenegermanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/GeTe/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQYATWDVHIOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ge]=[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GeTe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311129
Record name Germanium telluride (GeTe)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germanium telluride (GeTe)

CAS RN

12025-39-7
Record name Germanium telluride (GeTe)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12025-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Germanium telluride (GeTe)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Germanium telluride (GeTe)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2,690
Citations
AH Edwards, AC Pineda, PA Schultz, MG Martin… - Physical Review B, 2006 - APS
… For benchmark calculations on the two crystalline phases of germanium telluride, we used two … Germanium telluride has a high-temperature phase (fcc rocksalt) and a low-temperature …
Number of citations: 259 journals.aps.org
RA Hein, JW Gibson, R Mazelsky, RC Miller… - Physical Review Letters, 1964 - APS
… We report here some results on germanium telluride, a material which at normal temperatures behaves like a P-type semiconductor' with moderate mobility (g -100) and high effective …
Number of citations: 195 journals.aps.org
X Sun, B Yu, G Ng, M Meyyappan - The Journal of Physical …, 2007 - ACS Publications
High-quality nanowires of germanium telluride (GeTe), a one-dimensional chalcogenide phase-change nanostructure, were synthesized via thermal evaporation method under vapor−…
Number of citations: 112 pubs.acs.org
D Yu, J Wu, Q Gu, H Park - Journal of the American Chemical …, 2006 - ACS Publications
… Here we report the synthesis of single-crystalline germanium telluride (GeTe) NWs and nanohelices (NHs) with reproducible phase-switching properties. Bulk GeTe has long served as …
Number of citations: 141 pubs.acs.org
C Longeaud, J Luckas, D Krebs, R Carius… - Journal of Applied …, 2012 - pubs.aip.org
Germanium telluride (GeTe) is one of the most studied phase change materials. Surprisingly, only little is known about the density of states (DOS) in its band gap. In this paper, the DOS …
Number of citations: 46 pubs.aip.org
CH Kodama, RA Coutu - Applied Physics Letters, 2016 - pubs.aip.org
… In this study, we investigate incorporating germanium telluride (GeTe) in metamaterial elements in order to create a tunable response. GeTe is a chalcogenide phase-change material …
Number of citations: 44 pubs.aip.org
S Varotto, L Nessi, S Cecchi, J Sławińska, P Noël… - Nature …, 2021 - nature.com
… -to-charge conversion in epitaxial germanium telluride films. We show that ferroelectric switching by electrical gating is possible in germanium telluride, despite its high carrier density. …
Number of citations: 61 www.nature.com
K Ramesh, S Asokan, KS Sangunni, ESR Gopal - Applied Physics A, 1999 - Springer
Electrical switching in germanium telluride glasses containing metallic atoms (Cu and Ag) has been investigated. All these glasses are found to exhibit memory switching. The switching …
Number of citations: 255 link.springer.com
MA Caldwell, S Raoux, RY Wang, HSP Wong… - Journal of Materials …, 2010 - pubs.rsc.org
Colloidal nanocrystals have long been used to study the dependence of phase stability and transitions on size. Both structural phase stability and phase transitions change dramatically …
Number of citations: 122 pubs.rsc.org
Z Liu, N Sato, Q Guo, W Gao, T Mori - NPG Asia Materials, 2020 - nature.com
Understanding and controlling point defects in semiconductors are essential for developing advanced electronic and optoelectronic devices. Germanium telluride (GeTe), a …
Number of citations: 37 www.nature.com

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